ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a cyanomethyl group and an ethyl ester group
Mechanism of Action
Target of Action
Compounds like “ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate” are often used in organic synthesis . They can act as precursors for the synthesis of a variety of heterocyclic compounds . The specific targets would depend on the final compound synthesized and its intended use.
Mode of Action
These compounds can act as both N- and C-nucleophiles, enabling reactions with common bidentate reagents to form a variety of heterocyclic compounds . The cyano and carbonyl groups in these compounds are suitably situated to enable such reactions .
Biochemical Pathways
The specific biochemical pathways affected would depend on the final compound synthesized and its intended use. For example, some compounds might inhibit certain enzymes, affecting the metabolic pathways those enzymes are involved in .
Pharmacokinetics
Similar compounds might be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The results of the action of “this compound” would depend on the final compound synthesized and its intended use. Some compounds might have therapeutic effects, while others might be used in research or industrial applications .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s reactivity and the success of the reactions it’s involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
1-(Cyanomethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of an ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyanomethyl group and the ethyl ester group on the pyrazole ring provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWKXCFPDGXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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